molecular formula C11H7N3 B156175 [2,2'-Bipyridine]-5-carbonitrile CAS No. 1802-28-4

[2,2'-Bipyridine]-5-carbonitrile

Cat. No. B156175
CAS RN: 1802-28-4
M. Wt: 181.19 g/mol
InChI Key: PXIRMJXGWBMBHR-UHFFFAOYSA-N
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Description

“[2,2’-Bipyridine]-5-carbonitrile” is an organic compound that is an important isomer of the bipyridine family . It is a bidentate chelating ligand, forming complexes with many transition metals .


Synthesis Analysis

The synthesis of 2,2’-bipyridine was first prepared by decarboxylation of divalent metal derivatives of pyridine-2-carboxylate . It is also prepared by the dehydrogenation of pyridine using Raney nickel . In a study, two bipyridine isomers (2,2′- and 4,4′-) were subjected to solid form screening and crystal structure prediction .


Molecular Structure Analysis

Although bipyridine is often drawn with its nitrogen atoms in cis conformation, the lowest energy conformation both in solid state and in solution is in fact coplanar, with nitrogen atoms in trans position .


Chemical Reactions Analysis

A large number of complexes of 2,2’-bipyridine have been described. It binds metals as a chelating ligand, forming a 5-membered chelate ring .


Physical And Chemical Properties Analysis

Physical properties include characteristics that scientists can measure without changing the composition of the sample under study, such as mass, color, and volume . Chemical properties describe the characteristic ability of a substance to react to form new substances .

Scientific Research Applications

  • Catalytic Activity in Carbon Dioxide Reduction : [2,2'-Bipyridine]-5-carbonitrile derivatives have been studied for their role in improving the catalytic activity of certain complexes in the reduction of carbon dioxide. For instance, Re(bipy-tBu)(CO)3Cl, a complex with a 2,2'-bipyridine derivative, showed improved performance in converting carbon dioxide to carbon monoxide, as demonstrated by Smieja and Kubiak (2010) (Smieja & Kubiak, 2010).

  • Antiviral Activity : Bipyridine-3′0-carbonitrile derivatives have been synthesized and evaluated for their antiviral properties. Researchers Attaby et al. (2006) found that these derivatives exhibited activity against Herpes Simplex virus type 1 and Hepatitis A virus (Attaby et al., 2006).

  • One-Pot Synthesis of Functionalised Derivatives : Thirumurugan and Perumal (2009) developed a one-pot multi-component reaction to synthesize a series of 4-aryl-6-(1H-indol-3-yl)-2,2-bipyridine-5-carbonitrile derivatives. This approach offers high yields and short reaction times (Thirumurugan & Perumal, 2009).

  • Photochemical Applications : Lehn and Ziessel (1982) explored the photochemical generation of carbon monoxide and hydrogen by reducing carbon dioxide and water under visible light irradiation using Ru(2,2'-bipyridine)(3) (2+), highlighting the potential of bipyridine derivatives in solar energy conversion and pollutant reduction (Lehn & Ziessel, 1982).

  • Antibacterial and Antifungal Activity : A study by Karabasanagouda et al. (2009) synthesized 2,4'-bipyridine-5-carbonitriles with the 4-hydroxyphenylthio moiety and tested them for antibacterial and antifungal properties. Some compounds in this series showed promising activity (Karabasanagouda, Adhikari, & Parameshwarappa, 2009).

Safety And Hazards

2,2’-Bipyridine is considered hazardous. It is toxic if swallowed and harmful in contact with skin . Dust can form an explosive mixture with air. Thermal decomposition can lead to the release of irritating gases and vapors .

Future Directions

In the field of dye-sensitised solar cells (DSCs), new DπA ligands incorporating diarylaminophenyl donor substituents and phosphonic acid anchoring groups have been designed . The DSCs containing the copper (I) complexes [Cu(DπA)2]+ perform better than the push–pull analogues [Cu(DD)(AA)]+ .

properties

IUPAC Name

6-pyridin-2-ylpyridine-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7N3/c12-7-9-4-5-11(14-8-9)10-3-1-2-6-13-10/h1-6,8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXIRMJXGWBMBHR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)C2=NC=C(C=C2)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60462241
Record name [2,2'-Bipyridine]-5-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60462241
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

181.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[2,2'-Bipyridine]-5-carbonitrile

CAS RN

1802-28-4
Record name [2,2'-Bipyridine]-5-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60462241
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
34
Citations
P Ramesh, SS Sundaresan… - … Section E: Structure …, 2009 - scripts.iucr.org
The title compound, C25H14Cl2N4, crystallizes with two independent molecules in the asymmetric unit. The two pyridine rings are almost coplanar, making dihedral angles of 3.2 (1) …
Number of citations: 5 scripts.iucr.org
S Chantrapromma, T Suwunwong… - … Section E: Structure …, 2013 - scripts.iucr.org
In the title 3-cyanopyridine derivative, C21H19N3O4, the 3-cyano-substituted pyridine ring forms dihedral angles of 2.35 (5) and 41.60 (5) with the unsubstituted pyridine and 2,4,5-…
Number of citations: 1 scripts.iucr.org
W Zhu, Y Xiang, S Zhu - Acta Crystallographica Section E: Structure …, 2009 - scripts.iucr.org
In the molecule of the title compound, C25H16N4, the pyridine rings are oriented at a dihedral angle of 0.92 (3)degrees, while the dihedral angle between the benzene ring and the …
Number of citations: 3 scripts.iucr.org
MY Ievlev, NS Mayorov, IN Bardasov, SP Sorokin… - Journal of …, 2022 - Springer
A series of novel 6-oxo-1,6-dihydro-[2,2'-bipyridine]-5-carbonitriles has been synthesized and characterized. Their photophysical properties in DMSO solution and aqueous medium as …
Number of citations: 2 link.springer.com
P Ramesh, A Subbiahpandi… - … Section E: Structure …, 2009 - scripts.iucr.org
In the title compound, C25H15BrN4, the two pyridine rings lie in a common plane [rms deviation = 0.023 (2) Å], whereas the bromophenyl and indole rings are twisted away from this …
Number of citations: 7 scripts.iucr.org
P Thirumurugan, PT Perumal - Tetrahedron Letters, 2009 - Elsevier
A series of 4-aryl-6-(1H-indol-3-yl)-2,2-bipyridine-5-carbonitrile derivatives were synthesized via a one-pot multi-component reaction of aromatic aldehydes, 3-(cyanoacetyl)indole and 2-…
Number of citations: 40 www.sciencedirect.com
P Ramesh, SS Sundaresan… - … Section E: Structure …, 2009 - scripts.iucr.org
There are two independent molecules in the asymmetric unit of the title compound, C18H12ClN3O. The two pyridine rings are almost coplanar [dihedral angles between the rings: 2.87 (…
Number of citations: 2 scripts.iucr.org
P Thirumurugan, PT Perumal - Tetrahedron, 2009 - Elsevier
A simple protocol for the efficient preparation of 2-(1H-Indol-3-yl)-6-methoxy-4-aryl pyridine-3,5-dicarbonitrile and 6-methoxy-4-aryl-2,2′-bipyridine-5-carbonitrile derivatives has been …
Number of citations: 42 www.sciencedirect.com
P Thirumurugan, A Nandakumar… - Journal of …, 2010 - ACS Publications
Access to privileged heterocyclic scaffolds involving 4-aryl-6-(1H-indol-3-yl)-2,2-bipyridine-5-carbonitriles and 6-(2-furyl)-2-(1H-indol-3-yl)-4-arylpyridine-3-carbonitriles frameworks has …
Number of citations: 47 pubs.acs.org
F Karimi, M Yarie, MA Zolfigol - Molecular Catalysis, 2020 - Elsevier
Fe 3 O 4 @SiO 2 @(CH 2 ) 3 -urea-thiourea as a new hydrogen-bonding and retrievable nanomagnetic catalyst was fabricated and its structure confirmed by transmission electron …
Number of citations: 22 www.sciencedirect.com

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